![molecular formula C11H10N2O3S B2747142 5-[(4-Hydroxy-3-methoxyphenyl)methylene]-4-imino-1,3-thiazolidin-2-one CAS No. 1975145-42-6](/img/no-structure.png)

5-[(4-Hydroxy-3-methoxyphenyl)methylene]-4-imino-1,3-thiazolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-[(4-Hydroxy-3-methoxyphenyl)methylene]-4-imino-1,3-thiazolidin-2-one, also known as HMIT, is a novel thiazolidinone derivative that has gained attention due to its potential applications in scientific research. HMIT is a yellow crystalline powder that is soluble in organic solvents and has been found to possess a range of pharmacological properties.

Scientific Research Applications

- The compound has been studied for its anti-cancer effects in several cancer cell lines, including colorectal, breast, lung, liver bile duct, pancreatic, prostate, thyroid gland, stomach, ovarian, and cervical cancers . Its potential as an anti-cancer agent warrants further investigation.

- Researchers have assessed the compound’s in vitro antioxidant properties using the DPPH radical scavenging assay. While it’s not as potent as ascorbic acid (vitamin C), understanding its antioxidant behavior is crucial for potential therapeutic applications .

- Similar to curcumin, this compound exhibits structural resemblance and may share some of its biological activities. Curcumin analogues have been explored for their anti-inflammatory, anti-oxidative, and anti-cancer effects .

- The thiazolidinone moiety in this compound contributes to its heterocyclic structure. Heterocycles, especially those based on the 1,2,3-triazole motif, have demonstrated diverse activities, including anti-HIV, antitubercular, antiviral, antibacterial, and anticancer properties .

- Researchers have investigated the compound’s potential as a building block in medicinal chemistry. Its unique structure offers opportunities for designing novel derivatives with enhanced bioactivity .

- Understanding the interactions of this compound with biological targets can provide insights into its mechanism of action. Researchers explore its binding affinity, cellular uptake, and metabolic stability .

Anti-Cancer Properties

Antioxidant Activity

Curcumin Analogue

Heterocyclic Scaffolds

Medicinal Chemistry Exploration

Chemical Biology Studies

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that recognize its specific molecular features .

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions .

Biochemical Pathways

The compound may affect various biochemical pathways. Given its structural features, it could potentially influence pathways involving aromatic compounds and heterocyclic compounds . .

Pharmacokinetics

Its lipophilicity suggests it may have good cellular uptake

Result of Action

Based on its structural similarity to other compounds, it may have potential anti-proliferative and apoptotic effects

properties

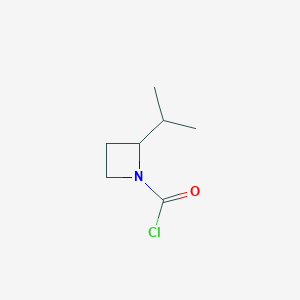

| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-[(4-Hydroxy-3-methoxyphenyl)methylene]-4-imino-1,3-thiazolidin-2-one involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with thiosemicarbazide, followed by cyclization and oxidation steps.", "Starting Materials": [ "4-hydroxy-3-methoxybenzaldehyde", "thiosemicarbazide", "acetic acid", "sodium acetate", "hydrogen peroxide" ], "Reaction": [ "Step 1: Dissolve 4-hydroxy-3-methoxybenzaldehyde (1.0 g, 6.4 mmol) and thiosemicarbazide (0.8 g, 6.4 mmol) in acetic acid (20 mL) and stir at room temperature for 2 hours.", "Step 2: Add sodium acetate (1.2 g, 14.4 mmol) to the reaction mixture and heat at 80°C for 4 hours to promote cyclization.", "Step 3: Cool the reaction mixture to room temperature and filter the resulting solid.", "Step 4: Dissolve the solid in ethanol and add hydrogen peroxide (30%, 1 mL) to the solution.", "Step 5: Heat the mixture at reflux for 2 hours to promote oxidation.", "Step 6: Cool the reaction mixture to room temperature and filter the resulting solid.", "Step 7: Recrystallize the solid from ethanol to obtain 5-[(4-Hydroxy-3-methoxyphenyl)methylene]-4-imino-1,3-thiazolidin-2-one as a yellow solid (yield: 70-80%)." ] } | |

CAS RN |

1975145-42-6 |

Product Name |

5-[(4-Hydroxy-3-methoxyphenyl)methylene]-4-imino-1,3-thiazolidin-2-one |

Molecular Formula |

C11H10N2O3S |

Molecular Weight |

250.27 |

IUPAC Name |

(5Z)-4-amino-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazol-2-one |

InChI |

InChI=1S/C11H10N2O3S/c1-16-8-4-6(2-3-7(8)14)5-9-10(12)13-11(15)17-9/h2-5,14H,1H3,(H2,12,13,15)/b9-5- |

InChI Key |

QXUJSIBXSHADES-UITAMQMPSA-N |

SMILES |

COC1=C(C=CC(=C1)C=C2C(=NC(=O)S2)N)O |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(furan-2-yl)methanone](/img/structure/B2747060.png)

![5-Bromo-2-[(1-methylpyrrolidin-3-yl)oxy]pyrimidine](/img/structure/B2747061.png)

![[(2-Chlorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2747063.png)

![{3-[4-(3-fluoropropoxy)phenyl]-1H-pyrazol-1-yl}(3-methoxyphenyl)methanone](/img/structure/B2747067.png)

![2-{[(Dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}benzoic acid](/img/structure/B2747077.png)

![1-(2-Methylphenyl)-3-[2-(pyridin-2-yl)ethyl]thiourea](/img/structure/B2747082.png)